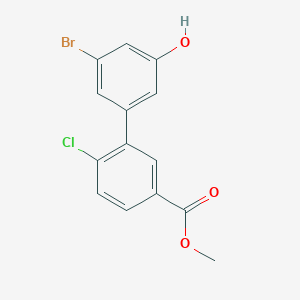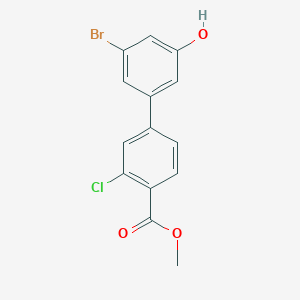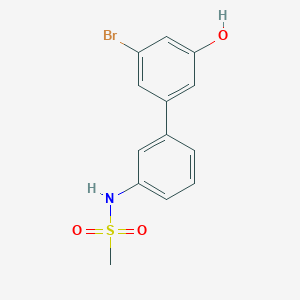
3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% (3-Br-5-DCPP) is an aromatic compound with a phenolic group and two carboxyl groups. It is a white crystalline solid with a melting point of 120°C. 3-Br-5-DCPP is a versatile molecule with a range of applications in organic synthesis, biochemistry, and drug development.
Applications De Recherche Scientifique
3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% is widely used in scientific research for its antioxidant properties, as a reagent for organic synthesis, and as a starting material for the synthesis of other compounds. It has been used in the synthesis of polymers, polyamides, polyesters, and polyurethanes. It has also been used in the synthesis of heterocyclic compounds, such as indoles and quinolines. Additionally, 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% has been used in the synthesis of drug molecules and in the development of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and preventing oxidation of lipids, proteins, and other molecules. Additionally, 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% is thought to inhibit the activity of certain enzymes and to act as a chelator of metal ions.
Biochemical and Physiological Effects
3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties in vitro and in vivo studies. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and 5-lipoxygenase, which are involved in the inflammatory response. Additionally, 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% has been shown to inhibit the growth of certain cancer cells, such as human breast cancer cells, by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% is its versatility, as it can be used in a variety of applications. Additionally, it is relatively easy to synthesize and can be stored for long periods of time. However, 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% is sensitive to light and air and can be degraded over time, so it must be stored in a dark, airtight container.
Orientations Futures
The potential applications of 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% are numerous and include use as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, further research is needed to better understand the mechanism of action of 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% and to identify new uses for this versatile molecule. Additionally, further studies are needed to determine the efficacy and safety of 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% in clinical settings.
Méthodes De Synthèse
3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 3-bromobenzoic acid with an aromatic aldehyde in the presence of a base to form the corresponding aryl ketone. The second step involves the reaction of the aryl ketone with 3,5-dicarboxyphenol in the presence of a base to form 3-Bromo-5-(3,5-dicarboxyphenyl)phenol, 95%.
Propriétés
IUPAC Name |
5-(3-bromo-5-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO5/c15-11-4-8(5-12(16)6-11)7-1-9(13(17)18)3-10(2-7)14(19)20/h1-6,16H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIZIOKZDORWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686473 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3,5-dicarboxyphenyl)phenol | |
CAS RN |
1261951-96-5 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

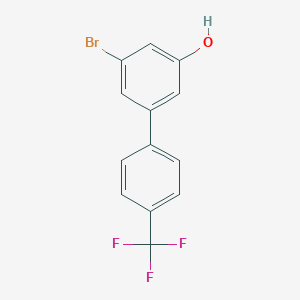

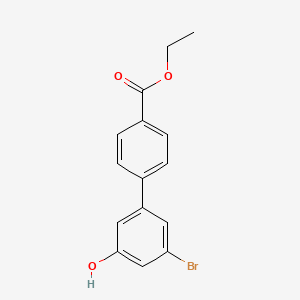
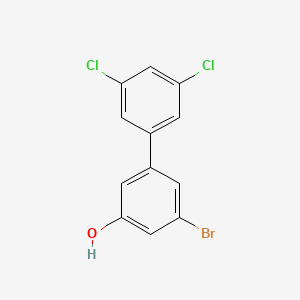
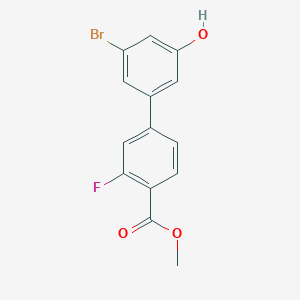


![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)

![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
